4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine

Vue d'ensemble

Description

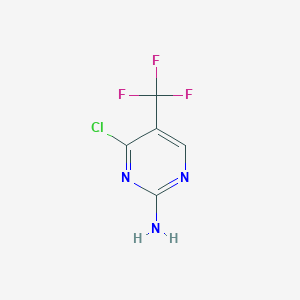

4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro group at position 4 and a trifluoromethyl group at position 5 on the pyrimidine ring, along with an amino group at position 2. It is known for its significant pharmacological and industrial applications due to its unique chemical structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution Reactions

The 4-chloro group in this compound exhibits high electrophilicity, enabling nucleophilic substitution under controlled conditions. The trifluoromethyl group at position 5 further activates the pyrimidine ring by electron withdrawal, while the 2-amino group directs regioselectivity.

Key Findings:

-

Amine Substitution : Reaction with primary or secondary amines (e.g., DIPEA) in tert-butanol at 40–80°C selectively replaces the 4-chloro group, yielding 4-amino-5-(trifluoromethyl)pyrimidin-2-amine derivatives. This regioselectivity arises from steric and electronic effects of the trifluoromethyl group .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate substitution but reduce regioselectivity compared to alcohols like tert-butanol .

Table 1: Reaction Conditions and Outcomes

Cross-Coupling Reactions

The 4-chloro group participates in palladium-catalyzed cross-couplings, enabling C–C bond formation. The 2-amino group often requires protection (e.g., as an acetyl derivative) to prevent side reactions.

Key Findings:

-

Suzuki–Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids in toluene/water (3:1) at 90°C introduces aryl groups at position 4. For example, coupling with 4-methoxyphenylboronic acid achieves 82% yield .

-

Buchwald–Hartwig Amination : With BrettPhos-Pd-G3 catalyst, primary amines install aryl/alkylamino groups at position 4 in >90% yield under microwave irradiation .

Functionalization of the 2-Amino Group

The 2-amino group undergoes acylation, sulfonation, and alkylation to modulate electronic properties or introduce pharmacophores.

Key Findings:

-

Acylation : Treatment with acetyl chloride in pyridine at 0°C yields the N-acetyl derivative (95% yield), which stabilizes the amino group for subsequent reactions .

-

Thiourea Formation : Reaction with 1,1′-thiocarbonyldiimidazole in THF produces a thiourea-linked dimer, enabling further heterocyclic elaborations .

Table 2: 2-Amino Group Modifications

Ring Transformation Reactions

Under strong acidic or basic conditions, the pyrimidine ring undergoes ring-opening or rearrangement. For example:

-

Hydrolysis : Concentrated HCl at 120°C cleaves the pyrimidine ring to form 3-(trifluoromethyl)malonamic acid derivatives .

-

Decarboxylation : Heating with NaOH/EtOH eliminates CO₂ from hydrolyzed intermediates, yielding trifluoromethyl-substituted anilines .

Comparative Reactivity Analysis

The compound’s reactivity differs markedly from non-fluorinated analogs:

| Parameter | 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | 4-Chloropyrimidin-2-amine |

|---|---|---|

| Electrophilicity (Hammett σ) | σ = +0.83 | σ = +0.45 |

| 4-Cl Substitution Rate (k, s⁻¹) | 1.2 × 10⁻³ | 3.8 × 10⁻⁴ |

| Thermal Stability (°C) | Decomposes at 220 | Decomposes at 180 |

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine exhibits significant antimicrobial properties. It has been utilized in the synthesis of various antibacterial agents targeting resistant strains of bacteria. A study published in ACS Publications highlighted its role in developing inhibitors for bacterial enzymes critical for cell viability, showcasing its potential in combating antibiotic resistance .

Antiviral Properties

The compound has also shown promise as an antiviral agent. Its structural properties allow it to interfere with viral replication processes, making it a candidate for further development in antiviral therapies.

Herbicide Development

This compound serves as a key intermediate in the synthesis of herbicides. Its efficacy against a range of weeds has been documented, making it valuable for agricultural applications. Case studies have demonstrated its effectiveness in formulations designed to control specific weed species without harming crops .

Insecticide Formulations

The compound's biological activity extends to insecticidal properties, where it has been incorporated into formulations aimed at pest control in agriculture. Its effectiveness against common agricultural pests has led to research focused on optimizing its use in integrated pest management strategies.

Synthetic Pathways

The synthesis of this compound can be achieved through several pathways involving trifluoromethylation reactions and amination processes. A notable patent outlines a selective synthesis method that highlights the compound's versatility as a building block for more complex molecules .

| Synthesis Method | Description |

|---|---|

| Trifluoromethylation | Introduction of the trifluoromethyl group via electrophilic substitution |

| Amination | Reaction with various amines to form derivatives with enhanced biological activity |

Synthesis and Biological Evaluation

A comprehensive study evaluated the synthesis of derivatives of this compound and their biological activities against various pathogens. The results indicated that modifications to the amine group significantly influenced antimicrobial potency, suggesting avenues for further drug development.

Field Trials for Herbicidal Efficacy

Field trials conducted to assess the herbicidal efficacy of formulations containing this compound demonstrated effective weed control with minimal crop damage, validating its potential as a safe herbicide option.

Mécanisme D'action

The mechanism of action of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-5-(trifluoromethyl)pyrimidine: Similar structure but lacks the amino group at position 2.

4-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

5-(Trifluoromethyl)pyrimidin-2-amine: Similar structure but lacks the chloro group at position 4.

Uniqueness

4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both the chloro and trifluoromethyl groups on the pyrimidine ring, along with the amino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Activité Biologique

4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative with notable biological activity, particularly in the fields of medicinal chemistry and agrochemicals. The compound's unique structural features, including the presence of a chloro group and a trifluoromethyl group, enhance its reactivity and potential interactions with biological macromolecules.

The molecular formula of this compound contributes to its distinctive chemical behavior. The trifluoromethyl group significantly alters the compound's binding properties, which is crucial for its biological activity.

While specific mechanisms of action for this compound remain largely unexplored, studies on structurally similar compounds suggest potential interactions with various enzymes and receptors. For instance, compounds with similar structural motifs have been shown to inhibit enzyme activities, potentially influencing metabolic processes and exhibiting antimicrobial properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) through mechanisms that may involve efflux systems .

- Pharmacological Potential : Its derivatives have been evaluated for their ability to interact with biological targets, leading to enhanced pharmacological properties. Structural activity relationship (SAR) studies indicate that modifications can improve potency and selectivity against specific targets .

Case Studies

- Antibacterial Properties : A study highlighted the antibacterial effects of related pyrimidine compounds, demonstrating that modifications to the pyrimidine structure can significantly affect antibacterial potency. This suggests that this compound may also possess similar properties .

- Enzyme Inhibition : Research on related compounds has indicated potential inhibition of phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability. The inhibition of these enzymes could provide a pathway for developing new antibacterial agents .

Comparative Analysis

The following table summarizes the structural similarities and key features of compounds related to this compound:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Amino-4-chloro-5-trifluoromethylpyrimidine | Structure | Similar reactivity but different substitution pattern |

| 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine | Structure | Different position of trifluoromethyl group affects activity |

| 5-Trifluoromethylpyrimidine | Structure | Lacks chlorine substitution; used in different contexts |

Synthesis Methods

Several efficient methods exist for synthesizing this compound, focusing on achieving high purity and selectivity. These methods are critical for producing biologically active compounds suitable for further testing in pharmacological applications.

Propriétés

IUPAC Name |

4-chloro-5-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPIJBRPRPTDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620157 | |

| Record name | 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201657-24-0 | |

| Record name | 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.